molecular formula C12H15ClN2O B14739495 1-(4-Chloroanilino)cyclopentane-1-carboxamide CAS No. 6340-85-8

1-(4-Chloroanilino)cyclopentane-1-carboxamide

Katalognummer: B14739495
CAS-Nummer: 6340-85-8
Molekulargewicht: 238.71 g/mol
InChI-Schlüssel: WFPMJADAGRIJPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloroanilino)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H14ClNO It is characterized by the presence of a cyclopentane ring substituted with a 4-chloroanilino group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloroanilino)cyclopentane-1-carboxamide typically involves the reaction of 4-chloroaniline with cyclopentanone, followed by the introduction of a carboxamide group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chloroanilino)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(4-Chloroanilino)cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chloroanilino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Chloroanilino)cyclopentane-1-carboxylic acid
  • 1-(4-Chloroanilino)cyclohexane-1-carboxamide
  • 1-(4-Chloroanilino)cyclopentane-1-carboxylate

Comparison: 1-(4-Chloroanilino)cyclopentane-1-carboxamide is unique due to its specific substitution pattern and the presence of both a chloroanilino group and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

6340-85-8

Molekularformel

C12H15ClN2O

Molekulargewicht

238.71 g/mol

IUPAC-Name

1-(4-chloroanilino)cyclopentane-1-carboxamide

InChI

InChI=1S/C12H15ClN2O/c13-9-3-5-10(6-4-9)15-12(11(14)16)7-1-2-8-12/h3-6,15H,1-2,7-8H2,(H2,14,16)

InChI-Schlüssel

WFPMJADAGRIJPK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(=O)N)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.